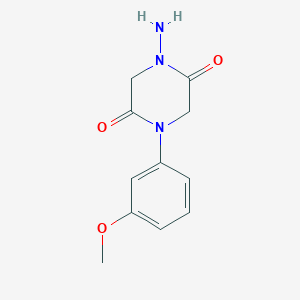

![molecular formula C23H16N2O4S B292017 [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of conditions such as edema, hypertension, and congestive heart failure. Furosemide belongs to the class of loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to an increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure.

Mecanismo De Acción

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to an increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure. [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone also inhibits the reabsorption of calcium and magnesium ions, leading to an increased excretion of these ions.

Biochemical and physiological effects:

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone has several biochemical and physiological effects, including a reduction in blood volume and pressure, an increase in urine output, and a decrease in the reabsorption of sodium, chloride, calcium, and magnesium ions in the kidneys. [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone also has a mild diuretic effect on the proximal tubules of the nephron.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone has several advantages for use in lab experiments, including its potent diuretic effect, well-established pharmacological properties, and well-characterized mechanism of action. However, [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone also has several limitations, including its potential for inducing electrolyte imbalances, its narrow therapeutic index, and its potential for causing adverse effects such as dehydration and hypotension.

Direcciones Futuras

There are several future directions for research on [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone, including the development of more selective and potent diuretics, the investigation of the underlying mechanisms of its pharmacological effects, and the exploration of its potential use in the treatment of other conditions such as acute lung injury and cerebral edema. Additionally, further research is needed to better understand the potential adverse effects of [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone and to develop strategies for minimizing these effects.

Métodos De Síntesis

The synthesis of [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone involves several steps, including the condensation of 3-aminopyridine with 2-furylboronic acid, followed by the reaction with 2-thiophenylboronic acid and 3-methoxybenzaldehyde. The resulting intermediate is then subjected to a series of reactions, including acylation, cyclization, and reduction, to yield the final product.

Aplicaciones Científicas De Investigación

[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone has been extensively studied for its pharmacological properties and clinical applications. It has been shown to be effective in the treatment of various conditions, including congestive heart failure, hypertension, and edema associated with liver and kidney diseases. [3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone has also been studied for its potential use in the treatment of acute lung injury, cerebral edema, and hypercalcemia.

Propiedades

Fórmula molecular |

C23H16N2O4S |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

[3-amino-4-(furan-2-yl)-6-thiophen-2-ylfuro[2,3-b]pyridin-2-yl]-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C23H16N2O4S/c1-27-14-6-2-5-13(11-14)21(26)22-20(24)19-15(17-7-3-9-28-17)12-16(25-23(19)29-22)18-8-4-10-30-18/h2-12H,24H2,1H3 |

Clave InChI |

WNMKPPWENWGQHI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C3=C(O2)N=C(C=C3C4=CC=CO4)C5=CC=CS5)N |

SMILES canónico |

COC1=CC=CC(=C1)C(=O)C2=C(C3=C(O2)N=C(C=C3C4=CC=CO4)C5=CC=CS5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)

![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)

![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)

![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)

![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)

![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)

![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)

![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)

![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)

![N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291958.png)